3-Trimethylsilylpropanal
Overview
Description
3-Trimethylsilylpropanal is an organic compound with the molecular formula C6H14OSi. It is characterized by the presence of a trimethylsilyl group attached to a propanal backbone. This compound is notable for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Trimethylsilylpropanal can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with propanal in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Trimethylsilylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-Trimethylsilylpropanoic acid.
Reduction: 3-Trimethylsilylpropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Trimethylsilylpropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Trimethylsilylpropanal exerts its effects is primarily through its reactivity as an aldehyde. The trimethylsilyl group enhances its stability and reactivity, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
3-Trimethylsilylpropanol: Similar structure but with a hydroxyl group instead of an aldehyde.
3-Trimethylsilylpropanoic acid: The oxidized form of 3-Trimethylsilylpropanal.
3-Trimethylsilylpropyl chloride: A chlorinated derivative used in different chemical reactions
Uniqueness: this compound is unique due to its aldehyde functional group combined with the trimethylsilyl group, which imparts distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
3-trimethylsilylpropanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h5H,4,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZRCTHPQQALDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450722 | |
Record name | 3-trimethylsilylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18146-03-7 | |
Record name | 3-(Trimethylsilyl)propanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18146-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-trimethylsilylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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